molecular formula C28H31F6N7O5S B15143453 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid

Cat. No.: B15143453
M. Wt: 691.6 g/mol
InChI Key: GTLCTQSMRDVYNS-UHFFFAOYSA-N
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Description

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid is a complex organic compound that features a pyrazole ring, a triazoloquinazoline moiety, and a pyrrolidine ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one involves multiple steps. The initial step typically includes the formation of the pyrazole ring through the reaction of appropriate hydrazines with diketones. The triazoloquinazoline moiety is then synthesized via cyclization reactions involving triazoles and quinazolines. The final step involves the coupling of these intermediates with pyrrolidine derivatives under specific conditions, such as the presence of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, this compound has shown potential as an antileishmanial and antimalarial agent. Studies have demonstrated its efficacy against Leishmania and Plasmodium species, making it a candidate for further drug development .

Medicine

In medicine, the compound’s pharmacological properties are being investigated for potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases .

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one lies in its combination of multiple pharmacophores within a single molecule. This allows for a broader range of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H31F6N7O5S

Molecular Weight

691.6 g/mol

IUPAC Name

2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C24H29N7OS.2C2HF3O2/c1-4-20(23(32)30-13-7-8-14-30)33-24-25-19-10-6-5-9-18(19)22-26-21(29-31(22)24)12-11-17-15(2)27-28-16(17)3;2*3-2(4,5)1(6)7/h5-6,9-10,20H,4,7-8,11-14H2,1-3H3,(H,27,28);2*(H,6,7)

InChI Key

GTLCTQSMRDVYNS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCCC1)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCC5=C(NN=C5C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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